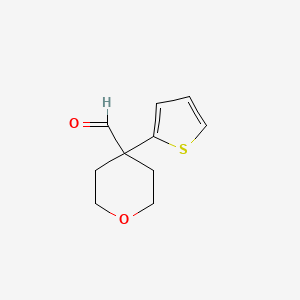

4-(噻吩-2-基)氧杂环-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “4-(Thiophen-2-yl)oxane-4-carbaldehyde” are not available, thiophene derivatives in general can be synthesized through various methods. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . Another method involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives to synthesize 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Thiophen-2-yl)oxane-4-carbaldehyde” are not explicitly provided in the sources I found .科学研究应用

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Organic Electronics

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Chromeno[b]pyrimidine Derivatives

Thiophene-2-carbaldehyde has been used in the synthesis of Chromeno[b]pyrimidine derivatives . This process involves treating 4-hydroxy-2H-chromen-2-one with furan-2-carbaldehyde / 1H-pyrrole-2-carbaldehyde/ thiophene-2-carbaldehyde and urea/thiourea at 65-70 °C for 90-120 min using 1-Ethyl-3-methylimidazolium acetate as an ionic liquid and medium . This synthetic method has numerous advantages and yields 86-90% .

Organic-Based Thin Film Transistors

Fused thiophenes, which contain two fused thiophene rings and are known as thienothiophenes (TTs), have electron-rich structures, making them useful building blocks for conjugated and low band gap organic semiconductors . They are used as an active layer in organic-based thin film transistors .

Solar Cells and Electrochromic Devices

Fused thiophenes and their oligomers and polymers are used in (dye-sensitized) solar cells and electrochromic devices (ECDs) . They have more rigid structures, with extended π-conjugation, which results in a lowering of the band gap and an increase in intermolecular interactions in the solid state .

未来方向

Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “4-(Thiophen-2-yl)oxane-4-carbaldehyde” could potentially be of interest in future research.

属性

IUPAC Name |

4-thiophen-2-yloxane-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7-8H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUZFVLYGIZNAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640371 |

Source

|

| Record name | 4-(Thiophen-2-yl)oxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-2-yl)oxane-4-carbaldehyde | |

CAS RN |

906352-93-0 |

Source

|

| Record name | 4-(Thiophen-2-yl)oxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。